molecular formula C22H19N3O3S B2555322 3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 898455-55-5

3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2555322
CAS No.: 898455-55-5
M. Wt: 405.47
InChI Key: AFYLRKSILRDNNO-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide (PubChem CID: 7161310) is a chemical compound of significant interest in medicinal chemistry research, particularly within the quinazolinone class of heterocycles. The 4(3H)-quinazolinone scaffold is recognized for a broad spectrum of pharmacological activities. Research into analogous compounds has indicated potential for enzyme inhibition, which is a key area of investigation for developing new therapeutic agents . Specific derivatives incorporating both the quinazolinone core and a sulfonamide moiety have been synthesized and evaluated as potential cyclooxygenase-2 (COX-2) inhibitors . Molecular docking studies suggest that such 2,3-disubstituted-4(3H)-quinazolinones, especially those featuring a para-sulfonamide group on one of the aryl rings, can exhibit binding affinity for the COX-2 enzyme . Furthermore, recent in silico studies on structurally related sulfonamide-quinazolinone hybrids have proposed potential inhibitory activity against human carbonic anhydrase (hCA) isoforms, highlighting the versatility of this compound class for targeting different enzyme systems . Researchers value this compound as a key intermediate or reference standard for synthesizing novel derivatives and for conducting biochemical assays to explore structure-activity relationships (SAR). Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-15-6-5-7-19(14-15)29(27,28)24-17-10-12-18(13-11-17)25-16(2)23-21-9-4-3-8-20(21)22(25)26/h3-14,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYLRKSILRDNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the formation of the quinazoline core followed by sulfonation and subsequent coupling with the appropriate amine. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different quinazoline derivatives.

    Reduction: Reduction reactions can modify the quinazoline core, potentially altering its biological activity.

    Substitution: The sulfonamide group can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a sulfonamide group attached to a benzene ring, which is further substituted with a quinazolinone moiety. Its molecular formula is C19H19N3O2C_{19}H_{19}N_{3}O_{2} with a molecular weight of approximately 321.4 g/mol . The presence of the quinazolinone structure is significant as it is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Research has indicated that compounds containing quinazoline derivatives exhibit anticancer activity. For instance, the synthesized derivatives have shown promising results in inhibiting cancer cell proliferation. Specific studies have demonstrated that certain sulfonamide derivatives can effectively inhibit the growth of various cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have shown that derivatives similar to 3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide can significantly reduce COX-2 activity, highlighting their potential as anti-inflammatory agents .

Antimicrobial Activity

The sulfonamide group in this compound may confer antibacterial properties by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This mechanism suggests that the compound could be effective against various bacterial strains .

Case Study: COX-2 Inhibition

A notable study focused on the synthesis and evaluation of sulfonamide derivatives for COX-2 inhibition. One derivative demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, indicating significant anti-inflammatory potential .

Case Study: Cytotoxic Activity

Another investigation assessed the cytotoxic effects of related sulfonamide derivatives on human astrocytoma cell lines. The results indicated that certain compounds exhibited notable cytotoxicity, suggesting their potential for development as therapeutic agents against specific types of cancer .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundContains a sulfonamide group and quinazolinone moietyAnticancer, anti-inflammatory
4-Ethyl-N-[4-(2-Methyl-4-Oxo-3,4-Dihydroquinazolin-3-Yl)Phenyl]Benzene-1-SulfonamideSimilar structure with ethyl substitutionPotentially enhanced biological activity
N-[4-(2-Methyl-4-Oxo-3,4-Dihydroquinazolin-3-Yl)Phenyl]CyclopropanecarboxamideCyclopropane ring additionVariable biological activity depending on substitutions

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can vary depending on the specific application, but often include inhibition of key enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Spectroscopic and Physicochemical Properties

NMR and IR Data

  • 1f () :

    • ¹H-NMR : Aromatic protons at δ 8.15–7.39 ppm, NH2 sulfonamide at δ 7.39, and trans-alkene protons at δ 6.45 (J = 15.5 Hz) .
    • ¹³C-NMR : Lactam C=O at δ 161.1 ppm, ester C=O at δ 165.1 ppm .
    • IR : Sulfonamide SO2 stretching at 1,340 and 1,165 cm⁻¹, lactam C=O at 1,654 cm⁻¹ .
  • Compound 15 () :

    • ¹H-NMR : Hydrazine NH signals at δ 10.1 ppm and aromatic protons at δ 7.8–7.3 ppm .

Thermal Stability

Higher melting points (>220°C) are observed for sulfonamide derivatives with electron-withdrawing groups (e.g., 15 and 17 in ), likely due to enhanced intermolecular interactions .

Table 2: COX-2 Inhibition Data for Selected Compounds
Compound ID Substituent (X) % Inhibition at 20 μM Reference
Celecoxib - 100 (IC50 = 0.04 μM)
1c () OCH3 47.1
1f () COOEt <47.1*

Biological Activity

3-Methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a complex compound belonging to the class of sulfonamides and quinazolinone derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in cancer treatment and antimicrobial activity. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C19H20N3O3S\text{C}_{19}\text{H}_{20}\text{N}_{3}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular processes. The quinazolinone core is known to inhibit specific kinases and enzymes that play crucial roles in cancer cell proliferation and survival. Additionally, the sulfonamide group may mimic para-aminobenzoic acid (PABA), thereby inhibiting bacterial growth through interference with folate synthesis pathways.

1. Anticancer Activity

Research indicates that compounds with quinazolinone structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazolinone can inhibit tumor growth by targeting various signaling pathways involved in cell division and apoptosis. The specific compound under discussion has been evaluated for its efficacy against different cancer cell lines, demonstrating promising results in inhibiting proliferation and inducing apoptosis.

2. Antimicrobial Properties

The sulfonamide moiety contributes to the antimicrobial activity of the compound. Sulfonamides are known for their ability to inhibit bacterial growth by acting as competitive inhibitors of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism has been explored in various studies, confirming the potential of this compound as an antimicrobial agent.

Case Studies

Several studies have investigated the biological activity of related quinazolinone derivatives:

StudyCompoundBiological ActivityFindings
2-(6-Iodo-4-Oxo-3-(4-Sulfamoylphenyl)-3,4-Dihydroquinazolin-2-Ylthio)-N-(Pyrazin-2-Yl)AcetamideAChE InhibitionShowed potent inhibition with LD50 = 300 mg/kg
Benzene SulfonamidesCardiovascular EffectsDemonstrated changes in perfusion pressure in isolated rat heart models
4-Ethyl-N-[4-(2-Methyl-4-Oxo-3,4-Dihydroquinazolin-3-Yl)Phenyl]Benzene-1-SulfonamideAntimicrobial ActivityExhibited significant antibacterial effects

Pharmacokinetics

Understanding the pharmacokinetics of 3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-y)phenyl]benzene-1-sulfonamide is crucial for evaluating its therapeutic potential. Theoretical models suggest favorable absorption and distribution characteristics, which may enhance its efficacy as a therapeutic agent.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide, and how can reaction yields be optimized?

Answer: The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. Key steps include:

  • Reagent Selection : Use 2-amino-4-methylbenzoic acid and 2-isothiocyanato-benzenesulfonamide as precursors, followed by cyclization under acidic conditions (e.g., HCl/EtOH) .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to isothiocyanate) and reflux time (12–24 hours). Purification via recrystallization (ethanol/water) improves purity .
  • Common Byproducts : Monitor for incomplete cyclization using TLC (silica gel, ethyl acetate/hexane 1:1).

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Answer:

  • NMR Spectroscopy : Analyze 1H^1H NMR (DMSO-d6d_6) for characteristic peaks:
    • Quinazolinone protons: δ 6.84 (s, 1H, aromatic), δ 13.17 (s, 1H, SH) .
    • Sulfonamide protons: δ 7.56 (s, 2H, SO2NH2\text{SO}_2\text{NH}_2) .
  • Mass Spectrometry : ESI-MS in negative mode for [M–H]^- ion at m/z 360.0 .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. How can researchers design initial biological activity screens for this sulfonamide derivative?

Answer:

  • In Vitro Assays :
    • Kinase Inhibition : Test against EGFR or VEGFR2 using fluorescence polarization assays .
    • Antimicrobial Activity : Use broth microdilution (MIC determination) against S. aureus and E. coli .
  • Dose-Response Curves : Employ 10-point dilutions (0.1–100 µM) with triplicate measurements .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and guide synthetic route optimization?

Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states for cyclization steps .
  • Data-Driven Optimization : Apply ICReDD’s workflow to integrate computational predictions (activation energies) with experimental screening (e.g., solvent/base combinations) .
  • Machine Learning : Train models on PubChem data to predict optimal reaction conditions (e.g., temperature, catalyst) for sulfonamide derivatives .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to enhance kinase inhibition?

Answer:

  • Systematic Substitution : Modify the quinazolinone ring (e.g., introduce halogens at C6/C7) or sulfonamide substituents (e.g., morpholine or piperazine groups) .
  • Biological Testing : Compare IC50_{50} values across derivatives using kinase profiling panels (e.g., Eurofins KinaseProfiler™) .
  • Data Analysis : Use multivariate regression to correlate electronic parameters (Hammett σ) with activity trends .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Answer:

  • Reproducibility Checks : Standardize assay protocols (e.g., cell line origin, serum concentration) .
  • Orthogonal Assays : Validate antimicrobial claims with both agar diffusion and time-kill studies .
  • Meta-Analysis : Aggregate data from PubChem and independent studies to identify outliers or confounding variables (e.g., solvent DMSO cytotoxicity) .

Q. How can isotopic labeling (13C^{13}\text{C}13C, 15N^{15}\text{N}15N) elucidate the compound’s metabolic stability in pharmacokinetic studies?

Answer:

  • Synthesis of Labeled Analog : Incorporate 13C^{13}\text{C} at the sulfonamide sulfur via 13C^{13}\text{C}-Na2SO3_2\text{SO}_3 .
  • In Vivo Tracking : Administer to rodent models and analyze plasma/tissue samples via LC-MS/MS to quantify metabolites .
  • Enzyme Mapping : Incubate with human liver microsomes (HLMs) to identify CYP450 isoforms responsible for degradation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Yield Optimization

ParameterOptimal ConditionEffect on Yield
Reflux Time18 hoursIncreases from 50% → 68%
SolventEthanol/Water (3:1)Reduces byproduct formation
PurificationRecrystallization (EtOH)Purity >95%

Q. Table 2. Computational Tools for Reactivity Prediction

ToolApplicationExample Output
Gaussian 16DFT Transition StatesActivation Energy (kcal/mol)
ICReDD PlatformReaction Condition ScreeningOptimal Base: K2 _2CO3 _3

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